molecular formula C11H13BrO B13047290 1-(3-Bromophenyl)pentan-1-one

1-(3-Bromophenyl)pentan-1-one

Cat. No.: B13047290
M. Wt: 241.12 g/mol
InChI Key: QRPXLSDPOZQSKX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pentan-1-one is an aromatic ketone characterized by a pentan-1-one backbone substituted with a 3-bromophenyl group at the carbonyl carbon. This compound is structurally related to psychoactive substances like α-PVP and MDPV (discussed below) but lacks the pyrrolidinyl substituents that confer stimulant properties . Instead, halogenated aryl ketones, such as those in chalcone derivatives, demonstrate cytotoxic applications in cancer research .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(3-bromophenyl)pentan-1-one

InChI

InChI=1S/C11H13BrO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3

InChI Key

QRPXLSDPOZQSKX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)pentan-1-one can be synthesized through several methods. One common approach involves the bromination of phenylpentanone. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted phenylpentanones

Scientific Research Applications

1-(3-Bromophenyl)pentan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its brominated structure imparts desirable properties such as flame retardancy and stability.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)pentan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved vary depending on the target and the context of its use.

Comparison with Similar Compounds

Key Findings :

  • Halogen Position : Meta-substituted bromine (as in 1-(3-bromophenyl)pentan-1-one derivatives) shows lower cytotoxicity than para-chlorinated analogs, likely due to steric and electronic effects on target binding .
  • Substituent Effects : Bulky groups (e.g., isopropyl) enhance activity, suggesting hydrophobic interactions with cellular targets .

Research Implications and Gaps

  • Pharmacological Potential: The absence of psychoactive substituents (e.g., pyrrolidinyl) in this compound positions it as a candidate for non-stimulant applications, such as anticancer agents, pending further cytotoxic studies .
  • Synthetic Challenges: Microwave-assisted synthesis (used for chalcones) could optimize yields of bromophenyl ketones, though reaction conditions for pentanone derivatives remain unexplored .
  • Safety Profile: No data exist on the toxicity or environmental impact of this compound, necessitating evaluations akin to those for 1-bromopentane (a regulated laboratory chemical) .

Biological Activity

1-(3-Bromophenyl)pentan-1-one, an organic compound classified as an aryl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the para position of a phenyl ring, linked to a carbonyl group and a five-carbon aliphatic chain. The unique structure of this compound allows for various interactions with biological systems, influencing its pharmacological properties.

The molecular formula for this compound is C11_{11}H13_{13}BrO, with a molecular weight of approximately 243.13 g/mol. The presence of the bromine atom affects the electron density on the phenyl ring, which can enhance or inhibit interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It may influence metabolic pathways by modulating the activity of key biomolecules involved in cellular processes. For instance, research suggests that similar compounds can inhibit bacterial enzymes and disrupt essential metabolic functions, potentially leading to antimicrobial effects.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The exact mechanism involves interference with bacterial enzyme activity, which is critical for their survival and replication.

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of neurotransmitters in the synaptic cleft, which may have implications for treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Biological Activity IC50 Value (µM) Reference
AChE Inhibition115.63
BChE Inhibition3.12
Antimicrobial ActivityEffective against E. coli (6.50 mg/mL)

Case Study 1: Antimicrobial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Escherichia coli at concentrations around 6.50 mg/mL. This suggests its potential utility in developing new antibacterial agents .

Case Study 2: Neuroprotective Effects

In vitro studies assessing the inhibition of AChE indicated that this compound could enhance cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits .

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